N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide
Description
Properties
Molecular Formula |
C17H15FN2O |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C17H15FN2O/c18-13-6-8-14(9-7-13)20-17(21)10-5-12-11-19-16-4-2-1-3-15(12)16/h1-4,6-9,11,19H,5,10H2,(H,20,21) |
InChI Key |
DRKLWLHKFMISGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amidation
A widely employed method involves coupling 3-(1H-indol-3-yl)propanoic acid with 4-fluoroaniline using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) .
Procedure :
- Activation of Carboxylic Acid :
- Amine Coupling :
HATU-Assisted Coupling in Polar Solvents
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation efficiency, particularly in N,N-dimethylformamide (DMF) or acetonitrile .
Procedure :
- Reagent Setup :
- Amine Addition :
- Purification :
Mixed Anhydride Method Using Chloroformates
This approach utilizes chloroformates (e.g., ethyl chloroformate) to generate a mixed anhydride intermediate.
Procedure :
- Anhydride Formation :
- Amide Bond Formation :
- Isolation :
Comparative Analysis of Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Carbodiimide-Mediated | EDCI/DMAP | DCM/THF | 12–24 | 65–78 | Low cost, scalable | Longer reaction times |
| HATU-Assisted | HATU/DIPEA | DMF | 6–8 | 70–85 | High efficiency, mild conditions | Expensive reagents |
| Mixed Anhydride | Chloroformate/TEA | THF | 3–5 | 60–73 | Rapid kinetics | Sensitivity to moisture |
Mechanistic Insights
Role of Coupling Agents
Solvent Effects
- DMF : Polar aprotic solvent stabilizes charged intermediates, accelerating HATU-mediated reactions.
- THF : Suitable for anhydride methods due to low nucleophilicity.
Case Studies and Optimization
Large-Scale Synthesis (Patent CN102603619B)
Low-Temperature Optimization (Journal of Organic Chemistry)
- Modification : Reaction conducted at −10°C to suppress side reactions.
- Result : Yield improved from 68% to 76%.
Critical Challenges and Solutions
Purification Difficulties
Moisture Sensitivity
- Issue : Hydrolysis of intermediates in mixed anhydride method.
- Mitigation : Strict anhydrous conditions and molecular sieves.
Emerging Trends and Innovations
Flow Chemistry Applications
Biocatalytic Approaches
- Lipase-Catalyzed Amidation : Pilot studies show 55% yield using immobilized Candida antarctica lipase B.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in studies to understand its effects on cellular pathways and mechanisms.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the fluorophenyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide
- Structure : Replaces the 4-fluorophenyl group with a 2-fluoro-biphenyl moiety and introduces an ethylindole side chain.
- The ethyl linker may reduce steric hindrance compared to the direct phenyl attachment in the target compound.
- Synthesis : Achieved via amide coupling between flurbiprofen and tryptamine (73% yield) .
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n)
- Structure : Substitutes the 4-fluorophenyl with pyridin-4-yl and adds a phenylpropanamide chain.
- Key Differences : The pyridine ring introduces basicity, improving solubility, while the phenylpropanamide side chain may alter target selectivity.
- Data : 73% yield; confirmed by NMR and MS .
| Compound | Aromatic Group | Substituent Modifications | Yield | Key Features |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl | Direct attachment to propanamide | N/A | High electronegativity, stability |
| N-(2-(Indol)ethyl)-biphenyl | 2-Fluoro-biphenyl | Ethylindole side chain | 73% | Enhanced hydrophobicity |
| 3n (Pyridin-4-yl derivative) | Pyridin-4-yl | Phenylpropanamide chain | 73% | Improved solubility |
Functional Group Variations
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-ureidopropanamide ((S)-9f)
(2S)-3-(Indol-3-yl)-2-(tosylamido)-N-(2-oxocyclobutyl)propanamide (3x)
- Structure : Features a sulfonamide (tosyl) group and a cyclobutyl ring.
- Synthesis : Purified via flash chromatography .
| Compound | Functional Groups | Structural Additions | Yield | Biological Relevance |
|---|---|---|---|---|
| Target Compound | Amide | None | N/A | Standard binding interactions |
| (S)-9f | Ureido | Cyclohexylmethyl | 40% | Enhanced hydrogen bonding |
| 3x | Sulfonamide | Cyclobutyl ring | N/A | Improved permeability |
Anti-Amyloid Activity in Guanidinyl Tryptophan Derivatives (TGN Series)
APOL1 Inhibitors ()
- Structure: Features difluoro-indole and pyrrolidinone groups.
- Key Differences : Additional fluorines increase lipophilicity and binding affinity for APOL1, a target in kidney disease. The target compound’s simpler structure may limit such specificity .
Biological Activity
N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a fluorinated phenyl group attached to an indole moiety. This unique structure is believed to enhance its interaction with various biological targets, contributing to its pharmacological profile.
The compound primarily exhibits its biological activity through:
- Inhibition of Cysteine Proteases : It has been identified as an inhibitor of falcipain-2, a cysteine protease crucial for the life cycle of malaria parasites, particularly Plasmodium falciparum. This inhibition suggests potential use as an antimalarial agent.
- Modulation of G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures can modulate GPCR activity, which plays a vital role in various physiological processes including inflammation and immune responses.
Antimalarial Activity
Studies have shown that this compound effectively inhibits falcipain-2, leading to a reduction in malaria parasite viability. The structure-activity relationship (SAR) studies suggest that modifications can enhance efficacy against malaria.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various in vitro models. For instance, it has been tested in LPS-stimulated microglial cells, where it reduced pro-inflammatory cytokines such as IL-1β and TNF-α . This property positions it as a potential therapeutic agent for inflammatory diseases.
Anticancer Potential
The structural similarity of this compound to other bioactive compounds suggests possible anticancer properties. Compounds in this class have been associated with anticancer activity, warranting further investigation into their mechanisms and efficacy against different cancer types.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

